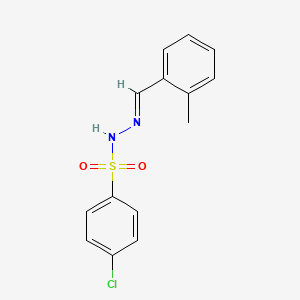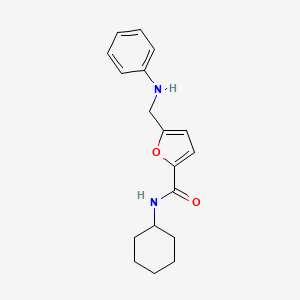![molecular formula C20H22N2O3 B5539428 2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)
2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide involves multiple steps and the use of specific reagents. For instance, one method describes the synthesis of similar compounds via reactions with phosphoryl chloride in dimethylformamide, highlighting the role of specific reagents and conditions in the synthesis process (Kazembe & Taylor, 1980).
Molecular Structure Analysis
The molecular structure of related compounds often features complex interactions and arrangements. For example, the crystal structure of a similar compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was fully analyzed and characterized using various spectroscopic techniques, demonstrating the intricate molecular arrangements in these compounds (Manolov, Ivanov, & Bojilov, 2022).
Chemical Reactions and Properties
Compounds in this category can participate in a variety of chemical reactions, often influenced by their molecular structure. For example, 2-(2- and 3-Pyridyl)anilines, which are structurally related, undergo specific reactions and demonstrate unique reactivity, as seen in their synthesis and deprotonation processes (Rebstock et al., 2003).
Physical Properties Analysis
The physical properties of these compounds are key to understanding their behavior in different environments. Research on compounds like 2-aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides provides insights into their physical properties, including their potent antagonism towards TRPV1 (Ryu et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide and related compounds are characterized by their reactivity and potential applications. For instance, the study of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, derived from similar structural frameworks, shows varied reactivity based on their structure (Harutyunyan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Applications One of the primary areas of research interest involves the exploration of pharmacological properties and therapeutic applications of compounds related to "2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide". For instance, levetiracetam, a closely related compound, has been extensively studied for its antiepileptic properties. It has been approved as an add-on treatment for refractory partial-onset seizures in adults, combining significant efficacy with high tolerability due to its unique mechanism of action. This mechanism is associated with a specific brain-binding site, suggesting a potential role in treating epilepsy and other central nervous system diseases (Kenda et al., 2004).
Synthetic Methodologies and Chemical Analysis Research also delves into the synthetic methodologies and chemical analysis of related compounds. A study demonstrated the enantioselective preparation of the levetiracetam precursor, 2-(pyrrolidine-1-yl)butanamide, through enzymatic dynamic kinetic resolution. This process employed a nitrile hydratase enzyme from Gordonia hydrophobica, showcasing the enzyme's potential in synthesizing various active pharmaceutical ingredients (APIs) (Grill et al., 2021).
Biochemical Interactions and Mechanisms Further research investigates the biochemical interactions and mechanisms underlying the pharmacological effects of these compounds. For example, the discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity highlighted the importance of the carboxamide moiety and specific substitutions on the pyrrolidone acetamide scaffold for affinity to the levetiracetam binding site (LBS). This exploration not only contributes to understanding the biochemical basis of antiepileptic effects but also aids in the development of more potent antiseizure agents (Kenda et al., 2004).
Eigenschaften
IUPAC Name |
2-[2-[3-(pyrrolidine-1-carbonyl)phenyl]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(19(21)23)25-18-10-3-2-9-17(18)15-7-6-8-16(13-15)20(24)22-11-4-5-12-22/h2-3,6-10,13-14H,4-5,11-12H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDIRXRQRVAJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3'-(Pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)


![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)
![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)
![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)
![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)